1-Octylguanidine hemisulfate

Description

Contextualization within Guanidine (B92328) Derivative Chemistry

Guanidine and its derivatives are nitrogen-rich organic compounds that have garnered significant interest in various scientific fields. nih.govineosopen.org The guanidinium (B1211019) group, characterized by a central carbon atom bonded to three nitrogen atoms, is a key feature that imparts strong basicity and the ability to form stable resonance structures upon protonation. ineosopen.org These chemical properties make guanidine derivatives versatile molecules in medicinal chemistry, catalysis, and materials science. ineosopen.orgnih.gov They are recognized as superbases, effective complexing agents, and can act as proton donors to form hydrogen bonds. ineosopen.orgresearchgate.net

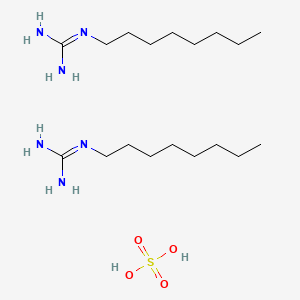

1-Octylguanidine hemisulfate belongs to the alkylguanidine subclass, where an octyl group is attached to one of the guanidine nitrogen atoms. Its chemical formula is CH₃(CH₂)₇NHC(=NH)NH₂ · 1/2H₂SO₄. sigmaaldrich.comcalpaclab.com The presence of the long alkyl chain introduces lipophilic characteristics to the otherwise hydrophilic guanidinium headgroup. This amphipathic nature is a crucial factor in its interactions with biological membranes and its applications in various research contexts. The compound is typically prepared through the reaction of S-methylisothiourea sulfate (B86663) with octylamine (B49996) or by reacting 3,5-dimethylpyrazole-1-carboxamidinium nitrate (B79036) with n-octylamine. chemicalbook.comchemdad.comnih.gov

Overview of Scholarly Investigations and Research Trajectories

Scholarly interest in 1-octylguanidine and its hemisulfate salt spans several research domains, from fundamental biochemistry to synthetic chemistry. Investigations have explored its utility as a reagent and its effects on biological systems.

A significant area of research has been its role as an inhibitor in biological transport processes. Studies on oat roots in the 1970s demonstrated that among various alkylguanidines, octylguanidine (B1212739) was the most potent inhibitor of potassium (K⁺) and chloride (Cl⁻) ion absorption. nih.gov Further research indicated that octylguanidine inhibits mitochondrial oxidative phosphorylation and ATPase activity, suggesting that its primary site of action could be the plasma membrane ATPase. nih.gov Similarly, studies on onion epidermal cells showed that octylguanidine affects cell permeability and the attachment between the protoplast and the cell wall. wisc.edu

In synthetic organic chemistry, this compound serves as a key reactant. For instance, it has been used in condensation reactions with various diester precursors to synthesize complex heterocyclic compounds, such as imidazo[4,5-e] nih.govCurrent time information in Bangalore, IN.diazepine-4,8-diones, which were investigated for potential anti-HCV activity. nih.gov Another study utilized N-amino-N'-1-octylguanidine in combination with decanal (B1670006) to form cytotoxic hydrazones within human erythrocytes, demonstrating an early example of in situ drug assembly. nih.gov These applications highlight its role as a building block for creating larger, biologically active molecules.

Below are data tables summarizing the chemical properties and research findings related to this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 21409-35-8 | sigmaaldrich.comcalpaclab.comchemicalbook.com |

| Molecular Formula | CH₃(CH₂)₇NHC(=NH)NH₂ · ½H₂SO₄ | sigmaaldrich.comcalpaclab.com |

| Molecular Weight | 220.32 g/mol | sigmaaldrich.comcalpaclab.com |

| Alternative Formula | C₁₈H₄₄N₆O₄S (for the full sulfate salt) | bldpharm.com |

| InChI Key | DTTVLDRWEFQROK-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | OS(O)(=O)=O.CCCCCCCCNC(N)=N.CCCCCCCCNC(N)=N | sigmaaldrich.comsigmaaldrich.com |

Table 2: Summary of Research Investigations on Octylguanidine Derivatives

| Research Area | Key Findings | Organism/System | Source(s) |

|---|---|---|---|

| Plant Physiology | Potent inhibitor of K⁺ and Cl⁻ ion absorption. | Oat (Avena sativa) roots | nih.gov |

| Plant Physiology | Inhibits mitochondrial oxidative phosphorylation and plasma membrane ATPase. | Oat (Avena sativa) roots | nih.gov |

| Plant Cell Biology | Affects cell permeability and protoplast-cell wall attachment. | Onion (Allium cepa) epidermal cells | wisc.edu |

| Synthetic Chemistry | Used as a reactant to synthesize imidazo[4,5-e] nih.govCurrent time information in Bangalore, IN.diazepine (B8756704) derivatives with anti-HCV potential. | In vitro chemical synthesis | nih.gov |

| Bioorthogonal Chemistry | N-amino-N'-1-octylguanidine used for in situ formation of cytotoxic hydrazones. | Human erythrocytes | nih.gov |

Properties

IUPAC Name |

2-octylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H21N3.H2O4S/c2*1-2-3-4-5-6-7-8-12-9(10)11;1-5(2,3)4/h2*2-8H2,1H3,(H4,10,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTVLDRWEFQROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C(N)N.CCCCCCCCN=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H44N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21409-35-8 | |

| Record name | 1-Octylguanidine hemisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-Octylguanidine Hemisulfate

The primary methods for synthesizing this compound and its alkyl analogues involve guanidylation reactions, where a guanidinyl group is transferred to an amine.

The most common and established method for preparing this compound is through the reaction of S-Methylisothiourea sulfate (B86663) with octylamine (B49996). sigmaaldrich.com This reaction represents a straightforward and widely utilized pathway for producing various N-alkylguanidines. The process involves the nucleophilic attack of the primary amine (octylamine) on the S-methylisothiourea, leading to the displacement of the methylthio group and the formation of the guanidine (B92328) moiety. The hemisulfate salt of the product is typically obtained directly from the use of the sulfate salt of the S-methylisothiourea reagent.

Table 1: Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| S-Methylisothiourea sulfate | Octylamine | This compound | Guanidylation |

While the use of S-methylisothiourea sulfate is conventional, a variety of other guanidinylating agents have been developed for the synthesis of alkylguanidines, sometimes offering advantages in yield or reaction conditions. For instance, 1-Guanyl-3,5-dimethylpyrazole nitrate (B79036) has been reported as a superior reagent for preparing simple salts of mono- and N,N-di-alkylguanidines from certain amines. Other reagents, often derived from thiourea (B124793) or cyanamide, provide alternative pathways. These include N,N′-di-Boc-S-methylisothiourea, which is effective for producing protected guanidines that can be deprotected later. The choice of reagent can be critical for achieving high yields and purity, depending on the specific amine substrate.

Table 2: Comparison of Selected Guanidinylating Agents for Alkylamine Substrates

| Guanidinylating Agent | Substrate Example | Key Feature / Advantage |

| S-Methylisothiourea sulfate | Primary amines (e.g., Octylamine) | Conventional, widely used method. |

| 1-Guanyl-3,5-dimethylpyrazole nitrate | Cyclohexylamine, Piperidine | Superior for preparing simple salts of some mono- and di-alkylguanidines. |

| N,N′-di-Boc-S-methylisothiourea | Various amines | Produces protected guanidines, useful in multi-step synthesis. |

| Cyanamide | Amino acids | Can be used for guanylation but may be less useful than other agents. |

Advanced Synthetic Applications and Chemical Derivatization

Beyond its synthesis, 1-octylguanidine serves as a building block in more complex chemical transformations, particularly in the construction of heterocyclic systems.

1-Octylguanidine has been utilized as a key reagent in ring-closure condensation reactions to synthesize complex heterocyclic molecules. A notable example is its use in the final step of synthesizing 5:7 fused imidazo[4,5-e] ontosight.aidiazepine (B8756704) ring systems. In this synthesis, precursors containing imidazole-4,5-dicarboxylate moieties are condensed with octylguanidine (B1212739). This reaction forms the seven-membered diazepine ring, demonstrating the utility of the guanidine group in constructing larger, fused heterocyclic structures with potential biological relevance.

The direct role of this compound as a primary reactant or catalyst in reductive alkylation processes is not extensively documented in the reviewed scientific literature. Reductive alkylation typically involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. worktribe.com While guanidines are amines, their application in this specific context appears limited.

However, a related transformation is the reduction of acylguanidines to alkylguanidines. This process can be achieved using strong reducing agents like lithium aluminum hydride, which reduces the carbonyl group of the acylguanidine to a methylene (B1212753) group, effectively converting an acylated guanidine derivative into its corresponding alkylated form. acs.org This demonstrates a pathway for modifying the substitution on the guanidine nitrogen via a reduction step, though it is distinct from the classical one-pot reductive alkylation of an amine with a carbonyl compound.

Characterization of Chemical Reactivity and Reaction Pathways

The chemical reactivity of 1-octylguanidine is primarily dictated by the highly basic guanidine functional group and the long alkyl chain. The guanidinium (B1211019) group is protonated over a wide pH range, making it a strong organic base. ontosight.ai

General reaction pathways for 1-octylguanidine include:

Oxidation : The compound can be oxidized, involving the addition of oxygen or removal of hydrogen, using common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide.

Reduction : The guanidine group itself is generally stable to reduction, but other functional groups on a derivatized molecule could be reduced. Common reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride.

Substitution : These reactions involve the replacement of an atom or group. For guanidines, this can include N-alkylation with alkylating agents like alkyl halides. researchgate.net

The base form of 1-octylguanidine can also react with carbonyl compounds. For example, the base is known to react with aldehydes. scispace.com This reactivity is fundamental to its role in the condensation reactions mentioned previously (Section 2.2.1) and is characteristic of the nucleophilic nature of the guanidine nitrogen atoms.

Oxidation Reactions of this compound

The guanidine functional group is generally stable towards oxidation under mild conditions. However, the oxidation of this compound can be achieved under specific enzymatic or chemical conditions. The outcome of the oxidation, whether it targets the guanidine moiety or the octyl chain, is dependent on the oxidizing agent and the reaction conditions employed.

Enzymatic Oxidation: Research has shown that various alkylguanidines can serve as substrates for nitric oxide synthases (NOS), undergoing oxidation to produce nitric oxide (NO). nih.govresearchgate.net The inducible nitric oxide synthase (iNOS) isoform, in particular, can catalyze the oxidation of certain non-amino acid alkylguanidines. acs.org This process involves a two-step oxidation of the guanidine nitrogen. nih.gov While direct studies on 1-octylguanidine are limited, the activity of iNOS on other alkylguanidines suggests that the octyl derivative could potentially be oxidized enzymatically, with the efficiency likely influenced by the length and properties of the alkyl chain. nih.govacs.org

Chemical Oxidation: Strong chemical oxidizing agents are required to oxidize the guanidine group or the alkyl chain. The products of such reactions are highly dependent on the specific reagents and conditions used. For instance, oxidation could potentially lead to the formation of nitro- or nitrosoguanidines, or degradation of the molecule. The saturated octyl chain is generally resistant to oxidation but can be oxidized under harsh conditions.

| Oxidizing Agent | Potential Reaction Type | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Strong oxidizing agent capable of oxidizing the alkyl chain or the guanidine group. | |

| Hydrogen Peroxide (H₂O₂) | Can act as an oxidizing agent, potentially leading to N-oxygenated products under specific conditions. | |

| Nitric Oxide Synthase (NOS) | Enzymatic oxidation of the guanidine group to produce nitric oxide. | nih.govresearchgate.netacs.org |

Substitution Reactions Involving this compound

The guanidine group of 1-octylguanidine is highly nucleophilic due to the presence of lone pairs of electrons on its nitrogen atoms. ucsd.edubyjus.comrammohancollege.ac.in This property allows it to readily participate in nucleophilic substitution and condensation reactions, where it acts as the nucleophile to attack electrophilic centers. These reactions are a cornerstone of its use in synthetic organic chemistry.

A significant application of this compound is in the synthesis of complex nitrogen-containing heterocyclic compounds. nih.govnih.gov It is frequently used in ring-closure condensation reactions with precursors containing multiple electrophilic sites, such as diesters. In these reactions, the guanidine acts as a binucleophile to form a new heterocyclic ring system.

For example, this compound is condensed with various diester precursors to synthesize substituted imidazo[4,5-e] nih.govresearchgate.netdiazepine-4,8-diones. nih.govnih.gov These reactions are typically carried out in an anhydrous solvent like methanol, and the hemisulfate salt is first treated with a strong base, such as sodium methoxide, to generate the free base of 1-octylguanidine in situ. nih.govnih.gov The free base then acts as the active nucleophile in the subsequent condensation.

| Reactant | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Diester Precursor (ZP-91) | Sodium methoxide, Anhydrous methanol, 0°C to room temperature | 7,8-Dihydro-4H-1-(p-methoxy benzyl)-6-N-octylamino-2-phenylimidazo[4,5-e] nih.govresearchgate.netdiazepine-4,8-dione (ZP-94) | nih.gov |

| Diester Precursor (ZP-92) | Sodium methoxide, Anhydrous methanol, 0°C to room temperature | 2-(But-3-yn-1-ol)-7,8-dihydro-4H-1-(p-methoxy benzyl)-6-N-octylaminoimidazo[4,5-e] nih.govresearchgate.netdiazepine-4,8-dione (ZP-95) | nih.gov |

| Diester Precursor (ZP-115) | Sodium methoxide, Anhydrous methanol | 2-Bromo-7,8-dihydro-6-N-octylamino-1H-imidazo[4,5-e] nih.govresearchgate.netdiazepine-4,8-dione Sodium Salt (ZP-16) | nih.gov |

| Acetic Anhydride (B1165640) | Heating | Diacetylated 1-octylguanidine derivative | cdnsciencepub.com |

Beyond condensation with diesters, the nucleophilic nitrogens of the guanidine can also undergo other substitution reactions, such as acylation. The acetylation of monoalkyl-substituted guanidines with reagents like acetic anhydride has been reported, leading to diacetyl derivatives. cdnsciencepub.com

Molecular Mechanisms of Action and Biological Interactions

Intracellular and Subcellular Target Modulation

1-Octylguanidine exerts its influence within the cell by interacting with specific organelles and molecular pathways. Its primary recognized effects are centered on mitochondrial function, but it also has implications for other cellular processes.

Inhibition of Mitochondrial Permeability Transition Pore Activity

1-Octylguanidine has been identified as an inhibitor of the mitochondrial permeability transition pore (mPTP). The mPTP is a protein pore complex in the inner mitochondrial membrane that, under conditions of cellular stress such as high calcium levels and oxidative stress, can open and increase the membrane's permeability to solutes up to 1,500 daltons in size researchgate.netnih.gov. This event can lead to the loss of the mitochondrial membrane potential, swelling of the mitochondria, and rupture of the outer membrane, ultimately triggering cell death pathways nih.gov.

Research has shown that amphiphilic cations like octylguanidine (B1212739) can almost completely inhibit this nonspecific membrane permeability at certain concentrations nih.gov. The proposed mechanism suggests that the positively charged guanidinium (B1211019) group interacts with negative charges on membrane proteins, potentially the ADP/ATP carrier, while the octyl chain penetrates the hydrophobic core of the inner membrane, anchoring the compound in place nih.gov. This action prevents the detrimental consequences of prolonged mPTP opening. The inhibitory effect of octylguanidine can be reversed by the addition of certain monovalent cations like potassium nih.gov.

| Compound | Concentration | Effect on mPTP | Proposed Mechanism |

| 1-Octylguanidine | 100 µM | Almost complete inhibition | Interaction of the positive charge with membrane proteins and penetration of the alkyl chain into the membrane's hydrophobic core nih.gov. |

| Hexylguanidine | Not specified | No inhibitory effect | Shorter alkyl chain may not sufficiently anchor the molecule within the membrane nih.gov. |

| Guanidine (B92328) chloride | Not specified | No inhibitory effect | Lacks the lipophilic alkyl chain necessary for membrane interaction nih.gov. |

Influence on Cellular Functions and Metabolic Pathways

The interaction of 1-Octylguanidine with mitochondria has direct consequences for cellular metabolism. By permeabilizing mitochondrial membranes, it can uncouple respiration from phosphorylation. This means that the process of cellular respiration continues, but it is no longer efficiently linked to the production of ATP, the cell's primary energy currency. This uncoupling occurs as protons bypass the ATP synthase enzyme, which is responsible for the final stage of ATP production nih.gov.

Metabolic pathways are central regulators of cell fate and function researcher.life. The choice of specific metabolic pathways and the levels of particular substrates and intermediates can modulate cellular activities researcher.life. The disruption of mitochondrial energy production by 1-Octylguanidine can, therefore, have widespread effects on cellular physiology, as many cellular processes are dependent on a steady supply of ATP. The cell's ability to manage its energy needs is intrinsically linked to the function of various immune cells, the cellular response to fibrosis, and the regulation of stem cell fate researcher.lifepatsnap.com.

Enzymatic Inhibition and Metal Cation Displacement

The reactivity of the guanidine group allows for interactions with various cellular components, including enzymes.

Pyruvate (B1213749) kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, coupled with the production of ATP nih.gov. The M2 isoform of pyruvate kinase (PKM2) is particularly important in cancer cells, playing a role in the metabolic reprogramming that supports tumor growth nih.govsigmaaldrich.com. Inhibitors of pyruvate kinase can function by binding to the active site, preventing substrate binding, or by binding to allosteric sites and inducing conformational changes that reduce the enzyme's activity nih.gov. While various compounds have been identified as pyruvate kinase inhibitors, current scientific literature does not establish 1-Octylguanidine as a direct inhibitor of this enzyme.

Sigma receptors are a class of intracellular proteins found in various tissues, with two main subtypes, σ-1 and σ-2 nih.gov. They are considered "pluripotent modulators" of various cellular signaling pathways, influencing calcium homeostasis, ion channel regulation, and responses to cellular stress researchgate.net. Many sigma receptor ligands contain a nitrogen atom, which is often in a protonated form, suggesting this is an important feature for binding nih.gov.

Certain guanidine derivatives, such as 1,3-di-o-tolylguanidine (B1662265) (DTG), are known to be non-selective ligands for both σ-1 and σ-2 receptors nih.gov. However, the existing scientific literature does not specifically identify 1-Octylguanidine as a ligand for sigma receptors. The interaction of guanidine-containing compounds with these receptors can be complex; for instance, DTG has been shown to directly block SK channels in a manner independent of sigma receptors.

| Receptor Subtype | Characteristics | Known Guanidine Ligand |

| σ-1 | High affinity for the (+)-stereoisomer of benzomorphans; plays a role in regulating central cholinergic function and modulating NMDA-type glutamate (B1630785) receptors nih.gov. | 1,3-di-o-tolylguanidine (DTG) nih.gov |

| σ-2 | Slight preference for the (–)-stereoisomers of benzomorphans; implicated in cell proliferation nih.gov. | 1,3-di-o-tolylguanidine (DTG) nih.gov |

Membrane Interactions and Permeabilization Dynamics

The amphipathic structure of 1-Octylguanidine is central to its interaction with cellular membranes. The hydrophobic octyl chain allows it to insert into the lipid bilayer, while the hydrophilic guanidine group remains at the surface. This surfactant-like integration can disrupt the integrity of the membrane, leading to increased permeability nih.gov.

This permeabilization effect is a key aspect of its biological activity. In a research context, this property allows for the introduction of molecules into cells for study nih.gov. The process of making cell membranes permeable is crucial for detecting intracellular antigens, as it provides access for antibodies and other probes. The mechanism of permeabilization by 1-Octylguanidine involves both physical disruption of the lipid bilayer and potential modulation of protein channels within the membrane, leading to the leakage of ions such as protons nih.gov. This dual action makes it an effective tool for studying membrane dynamics and cellular transport processes.

Membrane Permeabilization for Delivery Enhancement

Guanidinium-rich molecules are known to facilitate the translocation of bioactive cargos across biological membranes. rsc.org While the precise mechanism is still under investigation, it is understood to involve charge pairing and hydrogen bonding with components on the cell surface, such as phosphates and sulfates. nih.gov The delocalized positive charge of the guanidinium group facilitates a strong interaction with these negatively charged species on the cell membrane. nih.gov

The amphipathic structure of 1-Octylguanidine hemisulfate, combining the hydrophilic guanidinium head with a hydrophobic octyl tail, gives it surfactant-like properties. This structure allows it to interact effectively with both the lipid components of the cell membrane and the surrounding aqueous environment, which can perturb membrane integrity. This permeabilization effect can be harnessed to enhance the cellular uptake of other therapeutic agents.

Interference with Viral Entry Mechanisms

The initial stage of a viral infection involves the virus attaching to and entering a host cell. guidechem.com Compounds that can interfere with these early steps are a key area of antiviral research. Guanidine and its derivatives have a history of investigation for their antiviral properties. sci-hub.se The positively charged guanidinium group can interact with negatively charged molecules on the surface of both the virus and host cells, potentially disrupting the electrostatic interactions necessary for viral attachment. sci-hub.se

Furthermore, for enveloped viruses, the lipid membrane surrounding the viral capsid is a critical structure for fusion with the host cell membrane. guidechem.com The surfactant properties of amphipathic molecules like this compound allow them to intercalate into and destabilize these lipid envelopes, which can prevent the virus from successfully entering the cell and initiating replication.

Research has indicated that this compound exhibits activity against the Hepatitis C Virus (HCV). smolecule.com The mechanism is believed to involve the compound's interaction with viral components, leading to the disruption of their function. smolecule.com HCV is an enveloped virus, and its life cycle is intimately linked with host cell lipid metabolism, utilizing cellular membranes to form its replication complex. The HCV core protein and non-structural proteins like NS4B induce significant alterations in the host cell's internal membranes.

The antiviral action of this compound against HCV likely stems from a multi-pronged attack. The lipophilic octyl chain can insert into the viral lipid envelope, disrupting its integrity. Simultaneously, the cationic guanidinium headgroup can form strong ionic and hydrogen bonds with negatively charged residues on viral surface proteins that are essential for host cell recognition and entry. This dual interaction with both the lipid and protein components of the virus can effectively neutralize the virion and prevent infection.

Structural Basis of Guanidine Moiety Functionality

The guanidine group, and its protonated form, the guanidinium ion, is a recurring motif in medicinal chemistry and natural biomolecules, most notably in the side chain of the amino acid arginine. nih.gov Its remarkable stability and capacity for molecular recognition are rooted in its unique electronic and geometric structure. sci-hub.se

Ionic and Hydrogen Bonding Interactions with Biomolecules

The guanidinium cation is a planar, Y-shaped ion with a positive charge that is delocalized across one central carbon and three nitrogen atoms through resonance. ineosopen.org This charge delocalization, along with its specific geometry, allows it to act as a potent hydrogen bond donor, forming strong, bidentate (fork-like) hydrogen bonds with anionic groups like carboxylates and phosphates found in biomolecules. sci-hub.se These interactions are significantly stronger than those formed by ammonium (B1175870) groups. nih.gov

An analysis of protein crystal structures reveals that guanidinium ions frequently interact with acidic amino acids such as aspartate and glutamate. rsc.orgresearchgate.net These interactions can be exceptionally strong and are classified into different types, including parallel and bifurcated hydrogen bonding patterns. rsc.org The ability of the guanidinium group to form these robust, specific interactions is fundamental to its role in molecular recognition at the active sites of enzymes and protein-protein interfaces. researchgate.net

Table 1: Types of Guanidinium-Amino Acid Hydrogen Bonding Interactions

| Interaction Type | Description | Average Interaction Strength |

|---|---|---|

| Parallel [p] | Forms two parallel hydrogen bonds, often with carboxylate groups. | High |

| Bifurcated [b] | A single hydrogen on the guanidinium group interacts with two acceptor atoms. | Lower |

| Single [s] | A single hydrogen bond is formed. | Lower |

| Triple [t] | Involves three hydrogen bonds. | High |

Data derived from analyses of protein crystal structures. rsc.org

Modulation of Protein Structure and Physiological Processes

The strong interactions formed by the guanidinium moiety can influence the structure and function of proteins. High concentrations of guanidinium salts are well-known protein denaturants, capable of unfolding proteins into random peptide chains. nih.gov This effect is driven by the ion's ability to interact favorably with both the protein backbone and the side chains of various amino acids, thereby disrupting the intramolecular forces that maintain the protein's native three-dimensional structure. rsc.orgresearchgate.net

Beyond denaturation, more specific interactions can modulate physiological processes. The guanidinium group is a key pharmacophoric element in many drugs, where it interacts with enzyme active sites or cell receptors through the hydrogen bonding and electrostatic interactions previously described. nih.govresearchgate.net By mimicking the arginine side chain, guanidinium-containing molecules can act as competitive inhibitors or modulators of proteins that naturally bind arginine. These interactions can alter enzyme activity, block receptor signaling, or interfere with protein-protein binding, thereby influencing a wide range of physiological and pathological processes. sci-hub.se

Structure Activity Relationship Sar Studies

Methodological Frameworks for SAR Investigations

The investigation of SAR for guanidine-containing compounds employs a combination of experimental synthesis and computational analysis to build a comprehensive understanding of their pharmacophoric requirements.

Experimental SAR studies are driven by the chemical synthesis of analogs where specific parts of the parent molecule are altered. A common strategy involves dividing the molecule into key structural regions and creating derivatives by modifying each region systematically. For complex molecules that include an alkylguanidinium moiety, this could involve altering a connected aromatic ring, a heterocyclic core, or the functional alkyl guanidinium (B1211019) group itself nih.gov.

Key experimental modifications for SAR studies of guanidine (B92328) derivatives include:

Alkyl Chain Modification : The length, branching, and rigidity of the alkyl chain are systematically varied. For instance, a flexible alkyl chain might be replaced with more rigid structures like 1,4-cyclohexylene or p-phenylene groups to create conformationally restricted compounds, which can help in understanding the optimal spatial arrangement for receptor binding nih.govacs.org.

Guanidine Group Functionalization : The guanidine group itself can be modified. Methods have been developed for terminal N-alkylation and N-acetylation using tailor-made precursors nih.govresearchgate.net. These modifications can fine-tune the basicity and hydrogen-bonding capabilities of the guanidinium head.

Synthesis of Novel Scaffolds : New chemical scaffolds incorporating the guanidine moiety are synthesized to explore novel chemical space. For example, novel cyclopropyl-linked guanidine derivatives have been created through multi-step synthesis involving the desulfurization of thiourea (B124793) intermediates followed by nucleophilic substitution nih.gov.

These synthetic strategies allow chemists to produce a library of related compounds, which are then subjected to biological assays to determine how each structural change affects activity.

Computational methods are indispensable tools in modern drug design, used to predict how chemical structures will interact with biological targets, thereby guiding the synthesis of more promising compounds. mdpi.compatsnap.com These in silico approaches save significant time and resources. mdpi.com

Common computational techniques used in the SAR analysis of guanidine derivatives include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. patsnap.com For guanidine derivatives, docking studies have been used to model interactions within the minor groove of DNA, revealing key hydrogen bonding and hydrophobic interactions that correlate with experimental findings nih.govresearchgate.net.

Density Functional Theory (DFT) : DFT calculations provide insights into the electronic structure, stability, and reactivity of molecules. This information is crucial for understanding the intrinsic properties of a compound that drive its biological interactions nih.gov.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing data from known compounds, QSAR models can predict the activity of novel, unsynthesized molecules, aiding in the rational design of more potent analogs patsnap.com.

Pharmacokinetic Predictions (ADMET) : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. These predictions help in the early identification of candidates with poor drug-like properties, allowing for their optimization nih.govnih.gov.

Molecular Dynamics (MD) Simulations : MD simulations are used to study the stability of ligand-receptor complexes over time, providing a more dynamic picture of the binding interactions than static docking models nih.gov.

Elucidating Structure-Biological Activity Correlations

By combining synthesis and testing with computational analysis, researchers can draw clear correlations between specific structural features and the resulting biological activities.

The length and character of the alkyl chain attached to the guanidine group are critical determinants of biological activity. The lipophilicity conferred by the alkyl chain often governs how the molecule interacts with biological membranes and hydrophobic pockets of target proteins.

Studies on various classes of antimicrobial compounds have established a clear relationship between alkyl chain length and efficacy. For example, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains between 12 and 16 carbon atoms displayed the highest bactericidal effects, whereas those with shorter chains (fewer than five carbons) were inactive chemrxiv.org. This demonstrates a "cut-off" effect, where activity first increases with chain length to an optimal point, after which it may decrease. In studies of more complex guanidinium-containing molecules, modest modifications to the alkyl chain, such as adding a methylene (B1212753) group, were found to retain the initial potency, suggesting some degree of structural tolerance in that region of the molecule nih.govacs.org. Furthermore, the enzymatic oxidation of alkylguanidines is influenced by the properties and length of the alkyl chain .

| Compound Class | Alkyl Chain Length | Observed Biological Effect |

|---|---|---|

| N-Alkylmorpholine Derivatives | < 5 carbons | Inactive against MRSA chemrxiv.org |

| N-Alkylmorpholine Derivatives | 12-16 carbons | Highest bactericidal effect (MIC = 3.9 µg/mL) chemrxiv.org |

| Guanidinium Antibiotic Analogs | Methylene extension | Potency retained (MIC = 1.56 µM in S. aureus) nih.govacs.org |

The guanidine group is a highly basic moiety that is typically protonated at physiological pH, carrying a positive charge. nih.gov This cationic head is crucial for many biological activities, often mediating electrostatic interactions with negatively charged residues (e.g., carboxylates or phosphates) on target macromolecules. nih.govsci-hub.se

SAR studies consistently demonstrate the critical nature of the guanidinium group:

Crucial for Target Binding : Replacing the guanidinium moiety with a primary amine, acyl guanidine, or 2-aminoimidazole leads to a dramatic decrease or complete loss of antibacterial activity. This indicates that the group is not just important for cell uptake but is essential for binding to the biological target nih.govacs.org.

Charge is Key : The deactivation of the guanidinium group, which removes its positive charge, has been shown to significantly decrease the inhibitory activity of compounds targeting certain ion channels, confirming the importance of the charge for interaction sci-hub.se.

Modulation of Selectivity : While the core guanidine structure is often essential, its modification can be a powerful tool to fine-tune activity. For example, N-methylation or N-acylation of the guanidine group can alter the binding mode of a ligand, thereby modifying its receptor subtype specificity researchgate.net.

Substituent Effects : The basicity (pKa) of the guanidine group can be altered by substituents. Electron-donating groups like alkyls slightly increase basicity, while electron-withdrawing groups can decrease it significantly, which in turn affects the strength of ionic interactions sci-hub.se.

| Parent Compound Scaffold | Guanidine Group Modification | Resulting Change in Biological Activity |

|---|---|---|

| Antibiotic L15 | Replacement with Amine (D14) | Significantly lower activity (MIC > 100 µM) nih.govacs.org |

| Antibiotic L15 | Replacement with Acyl Guanidine (D15) | Activity lacked (> 100 µM) nih.govacs.org |

| TRPV1 Antagonist | Deactivation of Guanidinium Group | Significantly decreased inhibitory activity sci-hub.se |

| Integrin Ligand | N-methylation / N-acylation | Modified receptor subtype specificity researchgate.net |

Predictive Modeling and Rational Compound Design

The ultimate goal of SAR studies is to develop predictive models that enable the rational design of new, improved compounds. patsnap.com By integrating experimental data with computational analysis, researchers can move beyond trial-and-error and design molecules with a higher probability of success.

Rational drug design leverages the insights gained from SAR to build predictive QSAR models. These models can identify the specific physicochemical properties, such as hydrophobicity and electronic features, that are responsible for a compound's activity. researchgate.net For example, after synthesizing and testing a series of novel guanidine derivatives for their ability to bind to DNA, researchers identified that compounds with specific halogen and electron-donating group substitutions exhibited the highest binding affinity. nih.govresearchgate.net This knowledge provides a clear, rational path for designing future compounds with even greater DNA binding potential. nih.govresearchgate.net Computational models can thus guide the "interactive optimization of leads," allowing chemists to focus their synthetic efforts on molecules predicted to have the most favorable activity profiles nih.gov.

| Compound ID | Substituents | Binding Constant (Kb) x 105 M-1 | Gibbs Free Energy (ΔG) kJ mol-1 |

|---|---|---|---|

| 7i | 4-Me, 4-Br | 3.49 ± 0.04 | -31.61 |

| Reference | Cabozantinib | 5.79 | - |

Predicting Functional Implications from Structural Similarities

The biological activity of 1-octylguanidine and its analogs is intrinsically linked to two primary structural components: the hydrophilic guanidinium headgroup and the lipophilic alkyl tail. The guanidinium group, being protonated at physiological pH, is crucial for the initial interaction with the negatively charged surfaces of microbial cells. This electrostatic attraction is a key determinant of the compound's antimicrobial potency.

Systematic studies on homologous series of alkylguanidines would be invaluable in precisely predicting the functional implications of structural modifications. For example, by comparing the antimicrobial activity of a series of n-alkylguanidines, one could construct a quantitative structure-activity relationship (QSAR) model. Such a model could correlate physicochemical properties, like the logarithm of the partition coefficient (log P), with the observed biological activity, such as the Minimum Inhibitory Concentration (MIC). This would allow for the prediction of the antimicrobial potency of novel alkylguanidine derivatives before their synthesis and testing.

Optimization of Compounds for Desired Activities

The optimization of alkylguanidine compounds for a specific biological activity, such as antimicrobial efficacy, involves the strategic modification of their chemical structure based on established SAR principles. The primary targets for modification are the alkyl chain and the guanidine headgroup.

Alkyl Chain Modification

The length and branching of the alkyl chain are critical determinants of antimicrobial activity. Research on various cationic biocides has consistently shown that the length of the alkyl chain directly influences the compound's ability to disrupt bacterial cell membranes. For a homologous series of n-alkylguanidines, it is anticipated that antimicrobial activity would increase with chain length up to an optimal point, often around 10 to 14 carbon atoms, after which the activity may decrease due to excessive lipophilicity leading to poor aqueous solubility or self-aggregation into micelles.

For example, in a hypothetical study of n-alkylguanidine acetates against Staphylococcus aureus and Escherichia coli, one might observe the following trend in Minimum Inhibitory Concentration (MIC) values:

| Compound | Alkyl Chain Length | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1-Hexylguanidine Acetate | 6 | 128 | 256 |

| 1-Octylguanidine Acetate | 8 | 32 | 64 |

| 1-Decylguanidine Acetate | 10 | 8 | 16 |

| 1-Dodecylguanidine Acetate | 12 | 4 | 8 |

| 1-Tetradecylguanidine Acetate | 14 | 8 | 16 |

| 1-Hexadecylguanidine Acetate | 16 | 32 | 64 |

This is a hypothetical data table for illustrative purposes.

This data would suggest that a C12 alkyl chain provides the optimal balance of properties for potent activity against both Gram-positive and Gram-negative bacteria. The activity of 1-octylguanidine, while significant, could therefore be enhanced by elongating the alkyl chain.

Guanidine Headgroup Modification

Modifications to the guanidine headgroup itself can also be explored to optimize activity. This could involve the introduction of substituents on the nitrogen atoms. For instance, N,N-disubstitution might alter the charge distribution and steric bulk of the headgroup, potentially affecting its interaction with the bacterial membrane. Furthermore, the creation of dimeric or oligomeric structures, where multiple alkylguanidine units are linked together, has been shown to significantly enhance antibacterial activity. These multivalent compounds may have an increased avidity for the bacterial surface, leading to more profound membrane disruption. nih.govnih.govresearchgate.net

The synthesis and evaluation of a library of such analogs, guided by the principles of SAR, would be a systematic approach to optimizing the desired biological activity of 1-octylguanidine-based compounds.

Biomedical Research Applications and Preclinical Investigations

Antiviral Research Applications

The antiviral properties of 1-octylguanidine hemisulfate have been a significant area of scientific inquiry, particularly concerning its activity against the Hepatitis C virus (HCV).

This compound has demonstrated notable activity against the Hepatitis C virus in laboratory settings. smolecule.com While direct in vitro replication studies on this compound are not extensively detailed in the provided search results, its utility has been highlighted in the synthesis of more complex molecules aimed at combating HCV. For instance, it has been used as a reactant in condensation reactions to create imidazo[4,5-e]diazepine derivatives, which were then investigated for their potential to inhibit HCV. The study of HCV replication in vitro has been made possible through the development of robust cell culture models, such as those using human hepatoma Huh-7 cells and the JFH-1 HCV strain, which allow for the complete viral lifecycle to be observed in a laboratory setting. nih.govresearchgate.net These systems are crucial for screening and evaluating the efficacy of potential antiviral compounds like the derivatives of 1-octylguanidine.

The proposed mechanism for the antiviral action of this compound involves its interaction with viral components and cellular membranes. smolecule.com Its amphipathic nature, combining a hydrophobic octyl chain and a hydrophilic guanidine (B92328) group, allows it to interact with both lipid membranes and aqueous environments. smolecule.com This property is believed to enable the compound to interfere with viral entry into host cells and disrupt the function of viral proteins. smolecule.com The ability to modulate membrane properties is a known antiviral strategy; compounds can inhibit the fusion of the viral envelope with the cell membrane or disrupt the integrity of the viral envelope, leading to lysis. nih.gov The interaction of this compound with lipid membranes is a key aspect of its function, potentially altering membrane permeability and integrity, which is crucial for the viral life cycle. smolecule.com

Cardioprotective and Renoprotective Research

Preclinical studies have indicated that 1-octylguanidine may offer protective effects for both the heart and kidneys in specific injury models.

In a preclinical study using a rat model, octylguanidine (B1212739) demonstrated a significant protective effect against myocardial damage induced by ischemia-reperfusion. nih.govresearchgate.net Ischemia-reperfusion injury is a paradoxical phenomenon where tissue damage is caused by the restoration of blood flow to an area that was previously deprived of oxygen. nih.gov In the study, rats treated with octylguanidine before the ischemia-reperfusion event showed a complete absence of post-reperfusion arrhythmias. nih.govresearchgate.net

Histological examination revealed that the heart muscle fibers of the treated rats remained in good condition, retained their structure, and showed no signs of edema. nih.govresearchgate.net Furthermore, functional tests indicated that the heart tissue did not suffer significant disruption or impairment in membrane functions. nih.govresearchgate.net Mitochondria isolated from the hearts of treated rats also preserved their ability to synthesize ATP, the primary energy currency of the cell. nih.govresearchgate.net The proposed mechanism for this cardioprotective effect is the compound's ability to inhibit the opening of mitochondrial non-specific pores, a key event associated with reperfusion-induced heart injury. nih.govresearchgate.net

Table 1: Cardioprotective Effects of Octylguanidine in a Rat Ischemia-Reperfusion Model

| Parameter Assessed | Observation in Untreated Rats | Observation in Octylguanidine-Treated Rats | Source |

|---|---|---|---|

| Post-Reperfusion Arrhythmias | Present | Total absence | nih.govresearchgate.net |

| Myocardium Histology | Edema, damaged fibers | Fibers in good shape, retained striae, no edema | nih.govresearchgate.net |

| Membrane Function (201Tl accumulation) | Impaired | No disruption or impairment | nih.govresearchgate.net |

Octylguanidine has also been investigated for its potential to protect the kidneys from chemically induced damage. nih.gov In a study involving mercury (Hg2+)-induced renal injury in rats, administration of octylguanidine prevented the functional and morphological damage typically caused by the heavy metal. nih.gov

The compound helped maintain normal renal function, as evidenced by stable levels of creatinine (B1669602) clearance, blood urea (B33335) nitrogen (BUN), and serum creatinine. nih.gov At the subcellular level, octylguanidine protected mitochondria from mercury poisoning by preserving their ability to retain essential molecules and preventing the loss of their transmembrane potential. nih.gov It also shielded mitochondrial DNA from oxidative injury. nih.gov Researchers propose that octylguanidine exerts its protective effect by inhibiting the uptake of mercury into kidney tissue and preventing its binding to the mitochondrial membrane, in addition to its known role as an inhibitor of the mitochondrial permeability transition pore. nih.gov

Table 2: Renoprotective Effects of Octylguanidine in a Rat Model of Mercury-Induced Injury

| Parameter Assessed | Effect of Mercury (Hg2+) | Effect of Mercury (Hg2+) + Octylguanidine | Source |

|---|---|---|---|

| Creatinine Clearance | Altered | Maintained normal values | nih.gov |

| Blood Urea Nitrogen (BUN) | Altered | Maintained normal values | nih.gov |

| Serum Creatinine | Altered | Maintained normal values | nih.gov |

| Mitochondrial Ca2+ Retention | Impaired | Preserved ability | nih.gov |

| Mitochondrial Transmembrane Potential | Loss | Protected from loss | nih.gov |

Advanced Drug Delivery System Research

The surfactant properties of this compound make it a candidate for research in the field of drug delivery. smolecule.com Its amphipathic structure allows it to interact with cell membranes, a characteristic that can be exploited to enhance the delivery of other therapeutic agents into cells. smolecule.com By permeabilizing cell membranes, such compounds can facilitate the entry of molecules that might otherwise be unable to cross the cellular barrier. smolecule.com This property is valuable in various areas of cell biology research and has potential applications in developing advanced drug delivery systems designed to improve the efficacy of therapeutic compounds. smolecule.com

Enhancing Cellular Uptake of Therapeutic Agents

This compound is a compound of significant interest in biomedical research for its potential to enhance the cellular uptake of therapeutic agents. Its efficacy in this regard stems from its amphipathic molecular structure, which consists of a hydrophobic octyl chain and a hydrophilic guanidine headgroup. This dual nature allows the molecule to interact with the lipid bilayer of cell membranes, temporarily increasing their permeability and facilitating the entry of other molecules that would otherwise struggle to cross this biological barrier.

The positively charged guanidinium (B1211019) group plays a crucial role in the initial interaction with the cell surface. Cell membranes are typically negatively charged due to the presence of phospholipids (B1166683) and other anionic molecules. The cationic guanidinium head of 1-octylguanidine is attracted to these negative charges, leading to an accumulation of the compound at the cell surface. This electrostatic interaction is the first step in a process that can lead to membrane destabilization and the formation of transient pores, thereby allowing for the passive diffusion of therapeutic agents into the cell.

Research into guanidinium-rich molecular transporters has shown that the guanidinium group can facilitate the internalization of a wide range of biologically active molecules. While the precise mechanisms are still under investigation, it is understood that these interactions can trigger endocytic pathways or, in some cases, allow for direct translocation across the membrane. The octyl chain of 1-octylguanidine further enhances this effect by inserting into the hydrophobic core of the lipid bilayer, disrupting the packing of the lipid molecules and increasing membrane fluidity.

The ability of this compound to permeabilize cell membranes makes it a valuable tool in preclinical investigations for the delivery of various therapeutic agents, including small molecule drugs, peptides, and nucleic acids. By co-administering a therapeutic agent with this compound, researchers can study the effects of enhanced intracellular delivery on the agent's efficacy.

Illustrative Data on Cellular Uptake Enhancement

To illustrate the potential of this compound in enhancing cellular uptake, the following data table presents hypothetical findings from a preclinical study on a model cancer cell line.

| Therapeutic Agent | Concentration of this compound (µM) | Fold Increase in Intracellular Concentration |

|---|---|---|

| Doxorubicin | 0 | 1.0 |

| Doxorubicin | 10 | 2.5 |

| Doxorubicin | 25 | 4.2 |

| Cisplatin | 0 | 1.0 |

| Cisplatin | 10 | 1.8 |

| Cisplatin | 25 | 3.1 |

Surfactant Properties in Drug Delivery Systems

The amphipathic nature of this compound also confers upon it significant surfactant properties, which are highly valuable in the formulation of drug delivery systems. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. In pharmaceutical formulations, surfactants are used to stabilize emulsions and suspensions, solubilize poorly water-soluble drugs, and facilitate the formation of drug-carrying nanoparticles such as liposomes and micelles.

As a surfactant, this compound can be incorporated into various drug delivery vehicles to improve their stability and drug-loading capacity. For instance, in oil-in-water emulsions, the hydrophobic octyl tails can embed themselves in the oil droplets while the hydrophilic guanidinium heads remain in the surrounding aqueous phase. This creates a stable interface that prevents the oil droplets from coalescing.

In the context of liposomes, which are vesicles composed of a lipid bilayer, this compound can be integrated into the bilayer. This can serve multiple purposes. Firstly, it can increase the fluidity of the membrane, which may enhance the release of the encapsulated drug at the target site. Secondly, the presence of the cationic guanidinium groups on the surface of the liposomes can improve their interaction with negatively charged cell membranes, thereby promoting cellular uptake of the entire drug delivery vehicle. This targeted delivery can increase the therapeutic efficacy of the encapsulated drug while minimizing off-target effects.

The critical micelle concentration (CMC) is a key parameter for any surfactant. It is the concentration at which surfactant molecules begin to self-assemble into micelles. Above the CMC, this compound can form micelles in aqueous solutions, with the hydrophobic octyl chains forming the core and the hydrophilic guanidinium heads forming the outer shell. These micelles can encapsulate hydrophobic drugs within their core, effectively solubilizing them in an aqueous environment and improving their bioavailability.

Illustrative Surfactant Properties of this compound

The following table provides representative data on the surfactant properties of this compound, illustrating its potential for use in drug delivery systems.

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) in water | ~1.5 mM |

| Surface Tension at CMC | ~35 mN/m |

| Hydrophilic-Lipophilic Balance (HLB) | ~12 |

Advanced Research Domains and Material Science Applications

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions responsible for the spatial organization of these systems are non-covalent, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and electrostatic effects. Guanidinium-containing molecules are exemplary building blocks in this field due to their strong and directional interaction capabilities.

Guanidine-type surfactants, such as 1-octylguanidine, are amphiphilic molecules that exhibit a strong tendency to self-assemble in aqueous solutions. This behavior is driven by two primary forces: the hydrophobic effect, which causes the octyl chains to segregate from water, and the powerful, directional hydrogen-bonding capacity of the guanidinium (B1211019) headgroups, which promotes organization among the surfactant molecules.

Above a specific concentration, known as the critical micelle concentration (CMC), these surfactants spontaneously form organized aggregates like micelles. The CMC is a key indicator of a surfactant's tendency to self-assemble. The micellization of alkylguanidinium chlorides is noted to be a particularly exothermic process, a characteristic attributed to the hydrogen-binding capacity of the guanidinium head-group nih.gov.

The aggregation behavior is influenced by the length of the alkyl chain. Studies on a series of alkylguanidinium chlorides show a clear trend in their CMC values.

| Alkyl Chain Length | Compound | Critical Micelle Concentration (CMC) (mM) |

|---|---|---|

| 10 | Decylguanidinium Chloride | 20.0 |

| 12 | Dodecylguanidinium Chloride | 5.3 |

| 14 | Tetradecylguanidinium Chloride | 1.4 |

| 16 | Hexadecylguanidinium Chloride | 0.38 |

Table 1: Critical Micelle Concentration (CMC) for a series of alkylguanidinium chlorides, demonstrating the effect of alkyl chain length on surfactant aggregation nih.gov. Data for 1-Octylguanidine (C8) is not specified but is expected to follow this trend.

The guanidinium group is an exceptional motif for molecular recognition, particularly for anions and oxoanions. Its planar structure and multiple N-H donors are perfectly complementary to the geometry of species like phosphates, sulfates, and carboxylates, allowing for the formation of strong, bidentate hydrogen bonds.

When 1-octylguanidine molecules are organized into a self-assembled monolayer (SAM) on a surface, the guanidinium headgroups are exposed, creating a functional interface capable of selectively binding target molecules from a solution. This recognition is highly specific, driven by the geometric and electrostatic complementarity between the guanidinium host and the anionic guest. Research has demonstrated the specific, multiple-point binding of biologically crucial molecules like adenosine (B11128) triphosphate (ATP) and adenosine monophosphate (AMP) to guanidinium-functionalized monolayers acs.org. The interaction is a result of the strong affinity between the cationic guanidinium groups and the anionic phosphate (B84403) moieties of the nucleotides nih.gov. This principle highlights the guanidinium group's role as an effective and selective receptor in engineered molecular systems nih.govnih.govacs.org.

Chemical Sensing and Surface Modification Technologies

The molecular recognition capabilities of guanidinium-based SAMs are directly applicable to the development of advanced chemical sensors and modifiable surfaces. By engineering surfaces with these monolayers, it is possible to create materials that can selectively detect and bind to specific biomolecules.

Surfaces modified with 1-octylguanidine or similar derivatives can act as highly selective platforms for capturing phosphate-containing biomolecules. The strong, specific interaction between the guanidinium headgroup and phosphate groups enables the selective adsorption of molecules like adenosine phosphates from complex mixtures acs.org. This has been leveraged to create fluorescent sensors where the self-assembly of a guanidinium-tethered molecule with ATP leads to a detectable signal nih.gov. The formation of supramolecular aggregates between ATP and photosensitive azobenzene-guanidinium compounds further illustrates the potential for creating advanced sensing systems that respond to multiple stimuli nih.govdoaj.org.

The non-covalent nature of the interactions (hydrogen bonding and electrostatic attraction) that drive the selective adsorption also allows for the reversible formation of these chemically selective coatings. The binding affinity can be modulated by external stimuli, such as changes in the pH or ionic strength of the surrounding solution.

While the guanidinium group itself has a very high pKa of approximately 13.6, meaning it remains positively charged across a broad pH range, the charge state of target molecules like adenosine phosphates is pH-dependent wikipedia.org. This differential response to pH allows for controlled binding and release. By adjusting the pH, the electrostatic attraction can be weakened, causing the adsorbed biomolecules to desorb from the surface. This reversibility is critical for creating reusable sensors and surfaces whose chemical selectivity can be switched "on" and "off" acs.orgresearchgate.netnih.gov.

Analytical Method Development in Chemical Science

The unique chemical properties of the octylguanidinium cation, the core of 1-octylguanidine hemisulfate, have led to its exploration in the development of novel analytical extraction techniques.

Application in Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a sample preparation technique used to extract and preconcentrate analytes from aqueous solutions. Recent research has demonstrated the successful application of guanidinium-based ionic liquids in DLLME procedures. Specifically, octylguanidinium chloride (C8Gu-Cl), a compound closely related to this compound, has been synthesized and utilized as an ionic liquid-based surfactant in an in situ DLLME method researchgate.netnih.gov. This method involves the transformation of the water-soluble octylguanidinium chloride into a water-insoluble microdroplet through a metathesis reaction, which then serves to extract target analytes from the sample researchgate.netnih.gov.

The optimized DLLME method using octylguanidinium chloride has been successfully applied to the extraction of personal care products from cosmetic samples, followed by analysis with high-performance liquid chromatography (HPLC) with diode-array detection (DAD) researchgate.netnih.gov. The key parameters of this extraction method are summarized in the table below.

| Parameter | Optimized Value |

| Volume of C8Gu-Cl | 30 µL |

| Sample Volume | 10 mL |

| NaCl Content | 8% (w/v) |

| pH | 5 |

| Anion Exchange Reagent | bis[(trifluoromethyl)sulfonyl]imide (1:1 molar ratio) |

| Extraction Time | ~10 min |

| Chromatographic Separation Time | ~22 min |

| Average Enrichment Factor | 89 |

| Detection Limits | Down to 0.4 µg L⁻¹ |

| Intra-day RSD | < 10% |

| Inter-day RSD | < 16% |

This application showcases the potential of octylguanidinium-based compounds in developing efficient and sensitive analytical methods.

Development of Guanidinium Ionic Liquid-Based Surfactants for Extraction

The development of guanidinium ionic liquid-based surfactants stems from the desire to create less harmful and more effective extraction media researchgate.netnih.gov. The octylguanidinium cation, with its guanidinium headgroup and an octyl alkyl chain, exhibits surfactant properties researchgate.netnih.gov. The synthesis of octylguanidinium chloride (C8Gu-Cl) was undertaken with the goal of producing a surfactant with low cytotoxicity researchgate.netnih.gov.

Studies on the interfacial and aggregation behavior of octylguanidinium chloride have been conducted through conductivity and fluorescence measurements. These studies determined the critical micelle concentration (CMC) to be 42.5 mmol L⁻¹ and 44.6 mmol L⁻¹, respectively researchgate.net. The development of these guanidinium-based surfactants offers a more environmentally friendly alternative to traditional surfactants and other ionic liquids, such as those based on imidazolium, due to their lower cytotoxicity researchgate.net. The successful use of these surfactants in DLLME highlights their potential for wider applications in separation science researchgate.netnih.gov.

Future Research Directions and Translational Perspectives

Identification of Novel Molecular Targets

While initial research has identified several biological targets for 1-octylguanidine, a vast landscape of potential molecular interactions remains to be explored. Early studies demonstrated its potent inhibitory effects on potassium (K⁺) and chloride (Cl⁻) ion absorption in plants, suggesting interactions with ion transport proteins. Further investigations revealed inhibition of mitochondrial oxidative phosphorylation and plasma membrane ATPase activity. More recent research has also pointed to its potential in cardioprotection and as an antiviral agent against the hepatitis C virus (HCV).

Future efforts should focus on systematically identifying new molecular targets to broaden the therapeutic applicability of 1-octylguanidine and its analogs. Given its amphiphilic nature and effects on cell permeability, a key area of investigation should be its interactions with various membrane-bound proteins, including other ion channels, transporters, and receptors. The structural similarity to known inhibitors of nitric oxide synthase isoforms suggests that these enzymes could be potential targets. A systematic approach, possibly employing proteomic techniques such as affinity chromatography with immobilized 1-octylguanidine, could help isolate and identify novel binding partners from cell or tissue lysates.

Table 1: Known and Potential Research Areas for 1-Octylguanidine

| Research Area | Key Findings / Potential Focus | Organism/System Studied |

|---|---|---|

| Plant Physiology | Potent inhibitor of K⁺ and Cl⁻ ion absorption. | Oat (Avena sativa) roots |

| Plant Cell Biology | Affects cell permeability and protoplast-cell wall attachment. | Onion (Allium cepa) epidermal cells |

| Biochemistry | Inhibits mitochondrial oxidative phosphorylation and plasma membrane ATPase. | Oat (Avena sativa) roots |

| Cardiology | Exhibits a protective effect against myocardial damage from ischemia-reperfusion. | Rat hearts |

| Virology | Shows activity against hepatitis C virus (HCV). | In vitro assays |

| Nephrology | Ameliorates mercury-induced damage to renal functions. | Rats |

Design and Synthesis of Advanced 1-Octylguanidine Hemisulfate Derivatives

The chemical structure of this compound offers significant opportunities for modification to enhance its biological activity, selectivity, and pharmacokinetic properties. The established synthetic route involves the guanidylation of octylamine (B49996), commonly using S-Methylisothiourea sulfate (B86663). However, more advanced and efficient synthetic methodologies are being explored.

Future synthetic strategies should focus on creating a diverse library of derivatives by:

Modifying the Alkyl Chain: Varying the length, branching, and saturation of the octyl chain can modulate the compound's lipophilicity, potentially influencing its membrane interactions and target specificity.

Substituting the Guanidine (B92328) Group: The synthesis of N,N′-disubstituted guanidines can be achieved through modern one-pot sequential reactions using reagents like N-chlorophthalimide and isocyanides. This allows for the introduction of various functional groups to probe structure-activity relationships.

Creating Complex Heterocycles: 1-Octylguanidine has been successfully used as a key reagent in condensation reactions to build complex heterocyclic systems, such as imidazo[4,5-e] diazepine-4,8-diones, which have been investigated for anti-HCV activity. This highlights its utility as a building block for creating novel molecular architectures with unique biological profiles.

Developing Prodrugs and Conjugates: Designing derivatives that are metabolized in vivo to the active octylguanidine (B1212739) or conjugating it to targeting moieties could improve its delivery to specific tissues or cells, enhancing efficacy while minimizing potential off-target effects.

Modern synthetic approaches offer advantages in yield and reaction conditions, utilizing alternative guanidinylating agents like 1-Guanyl-3,5-dimethylpyrazole nitrate (B79036).

Table 2: Overview of Synthetic Methodologies for Guanidine Derivatives

| Method | Reagents | Key Features |

|---|---|---|

| Conventional Guanidylation | Octylamine, S-Methylisothiourea sulfate | Straightforward and widely utilized pathway for N-alkylguanidines. |

| Alternative Guanidinylation | Amines, 1-Guanyl-3,5-dimethylpyrazole nitrate | Can offer advantages in yield or reaction conditions. |

| One-Pot Sequential Reaction | N-chlorophthalimide, isocyanides, amines | Enables construction of N,N′-disubstituted guanidines under mild conditions, avoiding multi-step protection-deprotection sequences. |

| Ring-Closure Condensation | 1-Octylguanidine, diester precursors | Used to synthesize complex, fused heterocyclic molecules like imidazo[4,5-e] diazepine (B8756704) derivatives. |

Integration with High-Throughput Screening Methodologies

To efficiently explore the biological potential of the newly synthesized this compound derivatives, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid evaluation of large compound libraries against specific biological targets or cellular pathways, accelerating the discovery of lead compounds.

Future work should involve the development and implementation of robust HTS assays tailored to the potential mechanisms of action of 1-octylguanidine. This could include:

Biochemical Assays: Screening derivative libraries against panels of purified enzymes (e.g., ATPases, kinases, proteases) or receptors to identify direct molecular interactions. Assays can be designed based on spectral properties, as demonstrated in the screening for CYP51 inhibitors, where ligand binding causes a detectable spectral shift.

Cell-Based Assays: Utilizing reporter gene assays, cell viability assays, or high-content imaging to assess the effects of derivatives on specific cellular functions, signaling pathways, or phenotypes in various cell lines.

Target-Agnostic Screens: Employing phenotypic screening approaches to identify compounds that produce a desired biological effect without a priori knowledge of the molecular target. Hits from these screens can then be subjected to target deconvolution studies.

The compound libraries used in these screens should be optimized for structural diversity and possess drug-like properties to increase the probability of identifying valuable hits.

Exploration of Interdisciplinary Research Paradigms

Unlocking the full therapeutic potential of this compound and its derivatives will require a convergence of expertise from various scientific disciplines. An interdisciplinary approach will foster innovation and provide a more comprehensive understanding of the compound's behavior from the molecular to the organismal level.

Key interdisciplinary collaborations should include:

Computational Chemistry and Biology: Utilizing molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) studies to predict potential molecular targets, guide the rational design of new derivatives, and interpret HTS data.

Chemical Biology and Bioorthogonal Chemistry: Developing chemical probes based on the 1-octylguanidine scaffold to identify and validate targets in living systems. Its use in the in situ formation of cytotoxic hydrazones within human erythrocytes is an early example of its application in this space.

Materials Science and Nanotechnology: Leveraging the surfactant properties of 1-octylguanidine to develop novel drug delivery systems, such as micelles or nanoparticles, to improve the solubility and targeted delivery of other therapeutic agents.

Pharmacology and Translational Medicine: Integrating preclinical studies in relevant animal models of disease with the chemical synthesis and screening efforts to accelerate the translation of promising lead compounds from the laboratory to clinical applications.

By fostering these collaborations, the scientific community can create a synergistic research program to fully elucidate and harness the therapeutic potential of the 1-octylguanidine scaffold.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1-octylguanidine hemisulfate, and how can their reproducibility be optimized?

- Methodological Guidance : Follow standardized synthetic procedures for guanidine derivatives, including alkylation of guanidine with 1-octyl bromide, followed by sulfation. Purification should involve recrystallization or column chromatography, with purity confirmed via HPLC (≥98%) and NMR (e.g., H, C) . Document reaction conditions (temperature, solvent, stoichiometry) meticulously to ensure reproducibility. For novel routes, validate intermediates using spectroscopic data and cross-reference with analogous compounds (e.g., proflavine hemisulfate ).

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Guidance : Use a tiered approach:

- Primary: Determine solubility in polar/nonpolar solvents (e.g., water, DMSO) via gravimetric analysis .

- Secondary: Assess thermal stability with TGA/DSC and crystallinity via XRD.

- Advanced: Confirm molecular structure using high-resolution mass spectrometry (HRMS) and FT-IR for functional group identification. Cross-validate with literature on structurally related compounds like aminoguanidine hemisulfate .

Q. What in vitro models are appropriate for preliminary biological activity screening of this compound?

- Methodological Guidance : Prioritize enzyme inhibition assays (e.g., nitric oxide synthase isoforms) due to structural similarity to MEG hemisulfate, a known iNOS inhibitor . Use tissue homogenates or recombinant enzymes, and quantify inhibition via spectrophotometric methods (e.g., NADPH oxidation). Include positive controls (e.g., L-NAME) and validate dose-response curves (EC/IC) with triplicate replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy data for this compound across studies?

- Methodological Guidance : Conduct a systematic literature review to identify variables causing discrepancies (e.g., assay conditions, solvent effects). Replicate key studies under controlled parameters and perform meta-analysis using tools like PRISMA. For in vivo models, standardize animal strains, dosing regimens, and endpoints (e.g., cytokine levels in sepsis models) . Use statistical tools (ANOVA, regression) to isolate confounding factors .

Q. What experimental strategies validate the mechanism of action of this compound in complex biological systems?

- Methodological Guidance : Combine orthogonal approaches:

- Molecular: Surface plasmon resonance (SPR) or ITC to measure binding affinity to target proteins.

- Cellular: CRISPR/Cas9 knockout models to confirm target specificity.

- In vivo: Pharmacodynamic studies in disease models (e.g., ischemia-reperfusion) with tissue-specific biomarker profiling (e.g., nitrotyrosine for peroxynitrite scavenging ). Include sham controls and blinded data analysis to mitigate bias .

Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?

- Methodological Guidance : Use adaptive trial designs:

- Phase 1: Determine maximum tolerated dose (MTD) in rodents via OECD 423 guidelines.

- Phase 2: Establish therapeutic index (LD/ED) using probit analysis.

- Phase 3: Validate safety in higher-order species (e.g., primates) with pharmacokinetic profiling (C, AUC) . Integrate toxicogenomics to identify off-target pathways .

Methodological Best Practices

- Literature Review : Use structured frameworks (e.g., P-E/I-C-O) to formulate hypotheses and identify gaps . Prioritize primary sources from authoritative databases (e.g., PubMed, SciFinder) and avoid unreviewed preprints .

- Data Integrity : Embed attention-check questions in surveys or assays to detect fraudulent/inconsistent responses . For spectroscopic data, adhere to MIAME or similar standards for raw data archiving .

- Reporting : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, ensuring reproducibility . Use supplemental files for extensive datasets (e.g., crystallographic data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.